molecular formula C32H36B2O6 B6298283 (S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid pinacol ester CAS No. 1638840-73-9

(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid pinacol ester

Cat. No. B6298283
CAS RN: 1638840-73-9
M. Wt: 538.2 g/mol
InChI Key: QFVRFNSWBFRCHW-UHFFFAOYSA-N
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Description

This compound is a type of boronic acid pinacol ester . Boronic acid pinacol esters are widely used as starting materials in organic synthesis for Suzuki-Miyaura chemistry . They are generally used in metal-catalyzed C-C bond formation reactions .


Synthesis Analysis

The synthesis of boronic acid pinacol esters involves a variety of fully substituted 1,2-diols . The reaction can be understood to involve the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement . The first generated intermediate, an α-hydroxycarbenium ion, rearranges through a 1,2-alkyl shift to produce the carbonyl compound .


Molecular Structure Analysis

The molecular structure of boronic acid pinacol esters is characterized by the presence of boron, carbon, and oxygen atoms . The exact molecular weight and structure would depend on the specific substituents attached to the boronic acid pinacol ester.


Chemical Reactions Analysis

Boronic acid pinacol esters are involved in a variety of chemical reactions. One of the most common is the Pinacol Rearrangement, which involves the loss of one of the hydroxyl groups, the conversion of the other hydroxyl group into a carbonyl, and the shift of an alkyl group . This reaction occurs with a variety of fully substituted 1,2-diols, and can be understood to involve the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement .


Physical And Chemical Properties Analysis

Phenylboronic acid reveals high solubility in ether and ketone and very low in hydrocarbon . Pinacol ester and azaester show better solubility than the parent acid in all tested solvents . For pinacol ester differences between particular solvents are small, while for azaester the differences are significant .

Scientific Research Applications

Hydrolysis Studies

This compound has been used in studies to understand the hydrolysis of phenylboronic pinacol esters. The kinetics of hydrolysis is dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction .

Drug Delivery Systems

It has been used in the development of reactive oxygen species (ROS)-responsive drug delivery systems. For instance, curcumin was encapsulated in a drug delivery system formed by structurally modifying hyaluronic acid with phenylboronic acid pinacol ester .

Treatment of Periodontitis

The compound has been functionalized with ROS-responsive multifunctional nanoparticles for the treatment of Periodontitis. It has shown pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

Glucose-Sensitive Polymers

Phenylboronic acid pinacol ester conjugates have been used to create glucose-sensitive polymers. These polymers can enable self-regulated insulin release, making them useful in the treatment of diabetes .

Wound Healing and Tumor Targeting

These conjugates have also been used in wound healing and tumor targeting. The boronic acid pinacol ester functionalized conjugates have shown potential in these biomedical applications .

Preparation of Sulfinamide Derivatives

Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

Suzuki–Miyaura Coupling

This compound can be used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides .

Borylation and Silylation

It has been used in the borylation and silylation of C-C double and triple bonds .

Mechanism of Action

The mechanism of action of boronic acid pinacol esters in chemical reactions often involves the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement . The first generated intermediate, an α-hydroxycarbenium ion, rearranges through a 1,2-alkyl shift to produce the carbonyl compound .

Safety and Hazards

Boronic acid pinacol esters are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Boronic acid pinacol esters have broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . There is a need to find boronic acids that have good water solubility . Future research may focus on developing new synthesis methods, exploring new applications, and improving the physical and chemical properties of these compounds.

properties

IUPAC Name

1-[2-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36B2O6/c1-29(2)30(3,4)38-33(37-29)23-17-19-13-9-11-15-21(19)25(27(23)35)26-22-16-12-10-14-20(22)18-24(28(26)36)34-39-31(5,6)32(7,8)40-34/h9-18,35-36H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVRFNSWBFRCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)B6OC(C(O6)(C)C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36B2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid pinacol ester

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